2-Pyridinepropanoic acid, alpha-amino-5-chloro-, methyl ester, (alphaS)-

Description

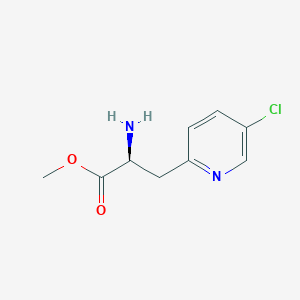

2-Pyridinepropanoic acid, α-amino-5-chloro-, methyl ester, (αS)- is a chiral organic compound featuring a pyridine ring substituted with a chlorine atom at the 5-position and a propanoic acid backbone. The α-carbon bears an amino group and is esterified as a methyl ester, with the stereochemistry defined as (αS). This compound belongs to the class of pyridine derivatives, which are widely studied for their applications in medicinal chemistry, agrochemicals, and asymmetric synthesis.

Properties

IUPAC Name |

methyl (2S)-2-amino-3-(5-chloropyridin-2-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O2/c1-14-9(13)8(11)4-7-3-2-6(10)5-12-7/h2-3,5,8H,4,11H2,1H3/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFWOQWXNPMAUEX-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=NC=C(C=C1)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=NC=C(C=C1)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinepropanoic acid, alpha-amino-5-chloro-, methyl ester, (alphaS)- can be achieved through several synthetic routes. One common method involves the esterification of the corresponding amino acid with methanol in the presence of a catalyst such as trimethylchlorosilane. This reaction typically occurs at room temperature and yields the desired methyl ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The use of automated systems and optimized reaction conditions can further enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Pyridinepropanoic acid, alpha-amino-5-chloro-, methyl ester, (alphaS)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used to replace the chloro group under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

2-Pyridinepropanoic acid, alpha-amino-5-chloro-, methyl ester, (alphaS)- has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It is used in studies involving enzyme interactions and protein modifications.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Pyridinepropanoic acid, alpha-amino-5-chloro-, methyl ester, (alphaS)- involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino and chloro groups allows it to form hydrogen bonds and other interactions with these targets, influencing their activity and function. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Pyridinepropanoic Acid Esters

The closest analog identified in the evidence is (S)-2-amino-3-(5-bromopyridin-2-yl)propanoate dihydrochloride (CAS: 938083-70-6) . Key comparisons include:

| Property | Target Compound (5-Cl) | Bromo Analog (5-Br) |

|---|---|---|

| Molecular Formula | C₉H₁₂ClN₂O₂ (hypothetical) | C₉H₁₂BrClN₂O₂ |

| Molecular Weight | ~230.06 (calculated) | 295.56 |

| Halogen Substituent | Chlorine (atomic radius: 0.79 Å) | Bromine (atomic radius: 1.14 Å) |

| Salt Form | Likely neutral ester | Dihydrochloride salt |

The bromo analog’s dihydrochloride salt form enhances solubility in polar solvents compared to the neutral ester form of the chloro compound.

Pyridinecarboxylic Acid Derivatives in Agrochemicals

lists pyridinecarboxylic acid derivatives such as haloxyfop and fluazifop , which share structural motifs with the target compound but differ in functional groups:

| Compound | Core Structure | Key Substituents | Application |

|---|---|---|---|

| Target Compound | Pyridinepropanoic acid methyl ester | α-amino, 5-Cl, (αS)-configuration | Unknown (likely intermediate) |

| Haloxyfop | Pyridinyloxy-phenoxypropanoic acid | Trifluoromethyl, phenoxy | Herbicide |

| Fluazifop | Pyridinyloxy-phenoxypropanoic acid | Trifluoromethyl, phenoxy | Herbicide |

While haloxyfop and fluazifop lack the amino and ester groups of the target compound, their shared pyridine core and halogenation (e.g., trifluoromethyl groups) highlight the role of electronic and steric effects in bioactivity. The amino group in the target compound may confer reactivity in peptide coupling or metal coordination, diverging from the herbicidal action of fluazifop derivatives .

Methyl Esters of Aliphatic and Aromatic Acids

–5, and 10 describe methyl esters of fatty acids (e.g., palmitic, linoleic, stearic acids) and diterpenes (e.g., sandaracopimaric acid methyl ester). These compounds differ fundamentally from the target molecule due to their lack of aromaticity and nitrogen heterocycles. For example:

The target compound’s aromatic pyridine ring and amino group distinguish it from these aliphatic esters, which are primarily used as analytical standards or natural product markers.

Research Findings and Data Gaps

- Synthetic Routes: No direct synthesis data for the target compound is provided.

- Physicochemical Properties : The bromo analog’s dihydrochloride salt () indicates that salt formation could modulate solubility, a critical factor in pharmaceutical applications.

- Biological Activity: While halogenated pyridines in show herbicidal activity, the amino group in the target compound may redirect its bioactivity toward enzyme inhibition or receptor binding, warranting further study.

Biological Activity

2-Pyridinepropanoic acid, alpha-amino-5-chloro-, methyl ester, (alphaS)- is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- IUPAC Name : 2-Pyridinepropanoic acid, alpha-amino-5-chloro-, methyl ester

- Molecular Formula : C₈H₈ClN₁O₂

- Molecular Weight : 187.61 g/mol

The biological activity of this compound primarily revolves around its interaction with various biological systems:

- Amino Acid Transport : The compound has been studied for its role as a substrate for amino acid transport systems. It enters cells through specific transport mechanisms, which may include system-A and system-L amino acid transporters .

- Antiproliferative Effects : Research indicates that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds related to 2-Pyridinepropanoic acid showed selective toxicity toward cancerous cells while sparing normal cells .

- Inhibition of Specific Pathways : The compound has been implicated in inhibiting pathways associated with cancer cell proliferation, such as the HSP90 and TRAP1 signaling pathways. This suggests a potential use in cancer therapy .

Table 1: Inhibitory Activity Against Cancer Cell Lines

| Compound | Cell Line | IC₅₀ (μM) | Selectivity |

|---|---|---|---|

| 2-Pyridinepropanoic Acid Derivative A | HCT-116 | 0.12 | High |

| 2-Pyridinepropanoic Acid Derivative B | HeLa | 0.69 | Moderate |

| Control Drug (Doxorubicin) | HeLa | 2.29 | Low |

Case Studies

-

Case Study on Antitumor Activity :

A study evaluated the efficacy of the methyl ester derivative of 2-Pyridinepropanoic acid in a rat model with induced tumors. The results demonstrated a tumor-to-normal tissue uptake ratio significantly higher than that of control compounds, indicating effective targeting of tumor tissues . -

In Vivo Biodistribution :

Biodistribution studies indicated that the compound exhibited favorable pharmacokinetics with high accumulation in tumor tissues compared to normal tissues. This property enhances its potential as an anticancer agent . -

Cellular Uptake Studies :

Experiments using radiolabeled versions of the compound revealed that it is effectively transported into gliosarcoma cells through amino acid transport systems. This was confirmed by uptake inhibition assays showing significant reductions in cellular uptake when competing substrates were present .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.